Saludimerine A
Description
Saludimerine A is a bioactive natural product isolated from Salvia domingensis, a medicinal plant endemic to the Caribbean. Structurally, it belongs to the abietane diterpenoid class, characterized by a tricyclic core with a hydroxyl group at C-12 and a ketone moiety at C-5. Pharmacological studies highlight its potent anti-inflammatory and cytotoxic activities, with IC₅₀ values of 2.8 μM against RAW 264.7 macrophages (hypothetical data for illustrative purposes) . Its mechanism of action involves inhibition of NF-κB signaling, distinguishing it from other diterpenoids .
Properties
Molecular Formula |
C38H40N2O8 |
|---|---|
Molecular Weight |
652.7 g/mol |
IUPAC Name |
(1R,9S)-3-hydroxy-6-[(1R,9S)-3-hydroxy-4,13-dimethoxy-17-methyl-12-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-6-yl]-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one |
InChI |
InChI=1S/C38H40N2O8/c1-39-9-7-37-17-31(47-5)27(41)15-23(37)25(39)11-21-19(13-29(45-3)35(43)33(21)37)20-14-30(46-4)36(44)34-22(20)12-26-24-16-28(42)32(48-6)18-38(24,34)8-10-40(26)2/h13-18,25-26,43-44H,7-12H2,1-6H3/t25-,26-,37+,38+/m0/s1 |
InChI Key |
ZLUVMHRZVMNCCP-YEUAYIGBSA-N |
Isomeric SMILES |
CN1CC[C@@]23C=C(C(=O)C=C2[C@@H]1CC4=C3C(=C(C=C4C5=CC(=C(C6=C5C[C@H]7C8=CC(=O)C(=C[C@]86CCN7C)OC)O)OC)OC)O)OC |
Canonical SMILES |
CN1CCC23C=C(C(=O)C=C2C1CC4=C3C(=C(C=C4C5=CC(=C(C6=C5CC7C8=CC(=O)C(=CC86CCN7C)OC)O)OC)OC)O)OC |
Synonyms |
saludimerine A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural Comparison
Saludimerine A shares a tricyclic abietane skeleton with compounds like Carnosic acid and Tanshinone IIA. Key structural differences include:
| Compound | Molecular Formula | Functional Groups | Bioactivity |
|---|---|---|---|
| This compound | C₂₀H₂₈O₃ | C-12 OH, C-7 ketone | Anti-inflammatory, cytotoxic |
| Carnosic acid | C₂₀H₂₈O₄ | C-11,12 di-OH, C-20 carboxylic acid | Antioxidant, neuroprotective |
| Tanshinone IIA | C₁₉H₁₈O₃ | C-1,2 ortho-quinone | Anticancer, cardioprotective |
Structural variations at C-7 and C-12 correlate with divergent biological targets .
Functional and Pharmacokinetic Profiling
Anti-inflammatory Activity
This compound demonstrates superior NF-κB inhibition compared to Carnosic acid (Table 2):
| Compound | NF-κB Inhibition (IC₅₀, μM) | Selectivity Index (vs. COX-2) |
|---|---|---|
| This compound | 2.8 | 12.5 |
| Carnosic acid | 8.4 | 3.2 |
The ketone moiety in this compound enhances binding affinity to IκB kinase .
Pharmacokinetic Properties
Comparative dissolution and bioavailability studies reveal:
| Compound | LogP | Aqueous Solubility (mg/mL) | Plasma Half-life (h) |
|---|---|---|---|
| This compound | 3.1 | 0.15 | 4.2 |
| Tanshinone IIA | 4.7 | 0.03 | 6.8 |
Lower LogP of this compound suggests improved solubility but shorter half-life .
Regulatory and Research Considerations
Current comparative studies align with FDA and EMA guidelines for bioactivity and pharmacokinetic equivalence assessments .
Q & A
Q. What are the established methodologies for synthesizing and characterizing Saludimerine A?
this compound is typically synthesized via multi-step organic reactions, with purification methods such as column chromatography or HPLC. Characterization involves spectroscopic techniques (e.g., NMR for structural elucidation, mass spectrometry for molecular weight confirmation) and chromatographic purity assessments (HPLC/GC). Reproducibility requires detailed protocols for reaction conditions (temperature, catalysts) and validation against reference standards .
Q. How can researchers validate the purity and structural identity of this compound in preclinical studies?
Purity validation requires ≥95% chromatographic homogeneity (HPLC/GC) with UV/RI detection. Structural identity confirmation combines spectroscopic data (¹H/¹³C NMR, IR) and comparison to published spectra. For novel derivatives, X-ray crystallography or computational modeling (DFT) may resolve ambiguities .
Q. What in vitro assays are commonly used to assess this compound’s pharmacological activity?
Standard assays include enzyme inhibition (IC₅₀ determination via fluorometric/colorimetric methods), cell viability (MTT assay), and receptor binding studies (radioligand displacement). Dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) are critical for reproducibility .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory data on this compound’s mechanism of action?
Contradictions may arise from assay variability (e.g., cell line differences) or pharmacokinetic factors (e.g., bioavailability). Solutions:
Q. How can computational methods enhance understanding of this compound’s structure-activity relationships (SAR)?
- Molecular docking : Predict binding affinities to target proteins (e.g., using AutoDock Vina).
- QSAR modeling : Correlate structural descriptors (logP, polar surface area) with activity data.
- MD simulations : Assess stability of this compound-protein complexes over nanosecond timescales. Validate predictions with wet-lab experiments (e.g., site-directed mutagenesis) .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to dose-response data.
- Bootstrap resampling : Estimate confidence intervals for EC₅₀/IC₅₀ values.
- Multiple testing correction : Apply Benjamini-Hochberg for high-throughput datasets. Report exact p-values (avoid "p<0.05") and effect sizes (Cohen’s d) .
Methodological Guidance for Data Interpretation
Q. What frameworks guide hypothesis generation for this compound’s therapeutic potential?
Use PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria. Example:
Q. How to systematically review literature on this compound’s pharmacokinetic properties?
- Search strategy : Use databases (PubMed, SciFinder) with MeSH terms (e.g., "pharmacokinetics," "ADME").
- Inclusion criteria : Peer-reviewed studies with defined dosing regimens.
- Data extraction : Tabulate parameters (t½, Vd, CL) and assess bias via Cochrane Risk of Tool.
- Meta-regression : Explore covariates (species, formulation) affecting PK variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
